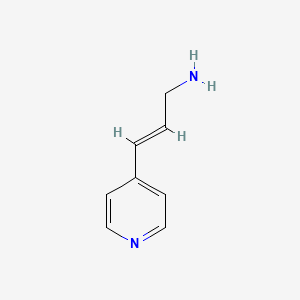![molecular formula C5H6N2O2 B11777350 2,5-Diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B11777350.png)
2,5-Diazabicyclo[2.2.1]heptane-3,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diazabicyclo[2.2.1]heptane-3,6-dione is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazabicyclo[2.2.1]heptane-3,6-dione typically involves the transformation of hydroxy-L-proline into tritosylhydroxy-L-prolinol, which is then cyclized with benzylamine to form 2-tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane. This intermediate is subsequently converted to the parent bicyclic system . Another method involves the use of substituted triketopiperazines in organocatalysed asymmetric Michael additions to enones, followed by further modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反应分析
Types of Reactions
2,5-Diazabicyclo[2.2.1]heptane-3,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into prolinamides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include benzylamine, enones, and various oxidizing and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts .
Major Products Formed
The major products formed from the reactions of this compound include prolinamides and other derivatives that retain the bicyclic structure .
科学研究应用
2,5-Diazabicyclo[2.2.1]heptane-3,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and natural product-like motifs.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialized chemicals and materials for industrial applications.
作用机制
The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptane-3,6-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of biologically active products. The exact molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different reactivity and applications.
Prolinamides: Compounds derived from the reduction of 2,5-Diazabicyclo[2.2.1]heptane-3,6-dione.
Uniqueness
This compound is unique due to its stability, reactivity, and ability to form complex structures through various chemical reactions. Its versatility makes it a valuable compound for research and industrial applications .
属性
分子式 |
C5H6N2O2 |
|---|---|
分子量 |
126.11 g/mol |
IUPAC 名称 |
2,5-diazabicyclo[2.2.1]heptane-3,6-dione |
InChI |
InChI=1S/C5H6N2O2/c8-4-2-1-3(7-4)5(9)6-2/h2-3H,1H2,(H,6,9)(H,7,8) |
InChI 键 |
BGILLOVYAYVIOP-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(=O)NC1C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


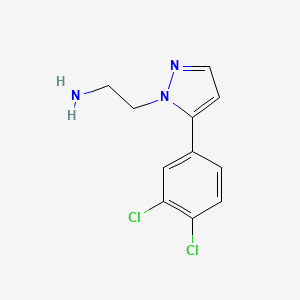

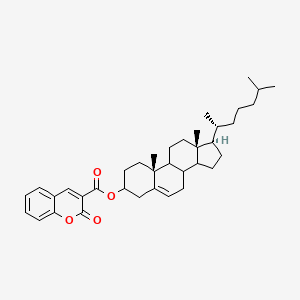
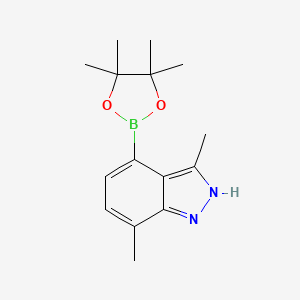
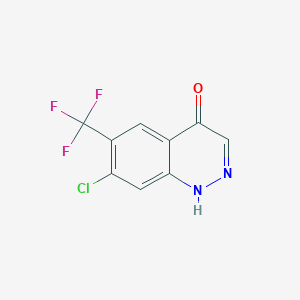

![N,N-Dimethylbenzo[d]isothiazol-3-amine](/img/structure/B11777324.png)
![Ethyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11777325.png)
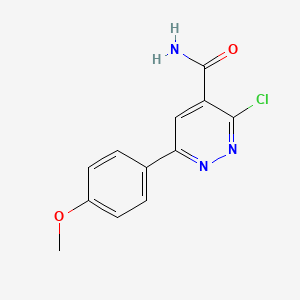
![4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11777339.png)
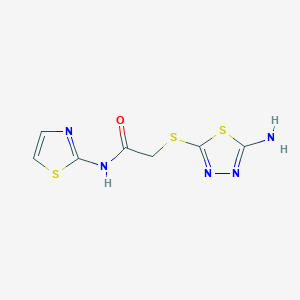
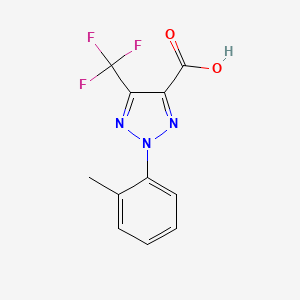
![5-chloro-6-(methylthio)-1H-benzo[d]imidazole](/img/structure/B11777360.png)
